molecular formula C8H14ClNO3 B2481393 (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid;hydrochloride CAS No. 2470279-96-8

(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid;hydrochloride

Cat. No.: B2481393
CAS No.: 2470279-96-8
M. Wt: 207.65
InChI Key: UBCHLCLHUXYBEX-FNCXLRSCSA-N
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Description

(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO3 and its molecular weight is 207.65. The purity is usually 95%.
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Scientific Research Applications

Conformationally Restricted GABA Analogue

A study developed a bicyclic conformationally restricted γ-aminobutyric acid (GABA) analogue, aiming to explore its potential applications in neuroscience research. This work highlights the synthetic strategy and potential of such compounds in mimicking or modulating GABAergic activity, which is central to various neurological processes (Kostiantyn P. Melnykov et al., 2018).

Stereochemical Study of Cyclopenta[d][1,3]oxazines

Another study focused on the stereochemical analysis of cyclopenta[d][1,3]oxazines, demonstrating the utility of NMR spectroscopic methods in understanding the conformational preferences of such compounds. This research provides valuable information for the design of molecules with specific stereochemical configurations, which can be crucial for their biological activity and material properties (P. Tähtinen et al., 2002).

Synthesis of Nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic Acid

Research on the synthesis of nitro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid illustrates the chemical versatility and potential pharmacological applications of oxazine derivatives. Such compounds may serve as intermediates in the development of new therapeutic agents, showcasing the importance of synthetic strategies in drug discovery (Yin Du-lin, 2007).

Spiro[cyclopropane-1,4′-oxazoline]s Synthesis

A study on the synthesis of spiro[cyclopropane-1,4′-oxazoline]s from carboxamides demonstrates the potential of oxazine derivatives in creating complex molecular architectures. This research may have implications for the synthesis of novel materials or biologically active molecules (Suryakanta Dalai et al., 2008).

Properties

IUPAC Name

(4aS,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c10-8(11)5-3-6-7(4-5)12-2-1-9-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6+,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCHLCLHUXYBEX-FNCXLRSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CC(CC2N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2C[C@@H](C[C@@H]2N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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